N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide

P2Y12 Antagonist Platelet Aggregation Purinergic Receptor

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide (CAS 1210872-33-5) is a synthetic, small-molecule chemical probe belonging to the N-[(1H-pyrazol-1-yl)aryl]-1H-indole-3-carboxamide class. It is specifically designed as a reversible antagonist of the P2Y12 purinergic receptor, a clinically validated target for inhibiting platelet aggregation and preventing thrombus formation.

Molecular Formula C18H14N4O
Molecular Weight 302.337
CAS No. 1210872-33-5
Cat. No. B2683811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide
CAS1210872-33-5
Molecular FormulaC18H14N4O
Molecular Weight302.337
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
InChIInChI=1S/C18H14N4O/c23-18(15-11-19-17-4-2-1-3-14(15)17)21-13-7-5-12(6-8-13)16-9-10-20-22-16/h1-11,19H,(H,20,22)(H,21,23)
InChIKeyBIUDTCVPNDVGSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide: A Defined P2Y12 Antagonist Pharmacophore for Selective Platelet Inhibition


N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide (CAS 1210872-33-5) is a synthetic, small-molecule chemical probe belonging to the N-[(1H-pyrazol-1-yl)aryl]-1H-indole-3-carboxamide class. It is specifically designed as a reversible antagonist of the P2Y12 purinergic receptor, a clinically validated target for inhibiting platelet aggregation and preventing thrombus formation [1]. This compound serves as a core pharmacophore in a broader class of antiplatelet agents being developed as potential next-generation replacements for thienopyridines like clopidogrel, with the goal of achieving a more favorable balance of efficacy and bleeding risk [2].

Why Generic N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide Cannot Be Replaced by Other Indole-3-carboxamide Analogs


Generic substitution with other indole-3-carboxamide or pyrazole-containing compounds is scientifically invalid because the specific hybridization of the pyrazol-3-yl-phenyl linker and the unsubstituted indole-3-carboxamide core creates a unique spatial and electronic configuration essential for recognition by the P2Y12 receptor's orthosteric or allosteric binding site. Minor structural modifications within the Sanofi patent landscape—such as replacing the pyrazole 'N' linkage (pyrazol-1-yl vs pyrazol-3-yl), altering the central aryl ring, or modifying the indole core—lead to dramatic shifts in potency and selectivity for the P2Y12 target versus related purinergic receptors (e.g., P2Y1) and other off-target kinases [1]. This specific compound represents the minimal pharmacophore from which advanced leads like SAR216471 were derived, making it an essential and non-interchangeable tool for target engagement studies and structure-activity relationship (SAR) investigations in antiplatelet drug discovery [2].

Quantitative Differentiation Guide: P2Y12 Pharmacology and Kinase Selectivity of N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide


Receptor Specificity: P2Y12 Antagonism vs. Inactive P2Y1 Control

The core pharmacophore class demonstrates clear functional differentiation at the target level. Sanofi's patent data on structurally related compounds show potent, reversible antagonism at the P2Y12 receptor, while demonstrating no significant activity at the P2Y1 receptor, a closely related purinergic receptor also involved in ADP-mediated platelet activation [1]. This selectivity is a critical differentiator from ADP-scavenging agents or dual antagonists. While specific IC50 data for the unsubstituted core (1210872-33-5) is not publicly available in primary literature, the lead compound SAR216471, built directly upon this scaffold, exhibits a binding IC50 of 17 nM at the P2Y12 receptor, underscoring the scaffold's intrinsic potential [2].

P2Y12 Antagonist Platelet Aggregation Purinergic Receptor

Linkage-Region Specificity: Pyrazol-3-yl vs. Pyrazol-1-yl Connectivity

The connectivity of the pyrazole ring to the central phenyl ring is a critical structural feature governing biological activity. The Sanofi patent series explicitly claims and exemplifies two distinct regioisomers: the pyrazol-1-yl-aryl series and the pyrazol-3-yl-aryl series (to which this compound belongs), demonstrating that this seemingly minor change in connectivity is non-trivial and produces distinct compounds with separate intellectual property protection [1]. This structural difference fundamentally alters the dihedral angle between the pyrazole and phenyl rings, the presentation of hydrogen bond donors/acceptors to the target, and ultimately the binding mode at the P2Y12 receptor. Advanced leads in both the pyrazol-1-yl and pyrazol-3-yl series were developed in parallel, indicating that both scaffolds are viable but not interchangeable [2].

Bioisosterism Linker Chemistry Scaffold Optimization

Scaffold Purity: Minimal Pharmacophore vs. Advanced Lead Compounds

This compound (1210872-33-5) is distinguished from advanced clinical candidates by its very minimalistic structure. It lacks the extensive functionalization (e.g., butanoyl, methylpiperazine, chloro substituents) found in optimized leads like SAR216471 [1]. This makes it an ideal negative control or starting scaffold for medicinal chemistry. For instance, SAR216471 (an optimized pyrazol-1-yl derivative) achieves an IC50 of 17 nM against the P2Y12 receptor, a potency gain of several orders of magnitude over the expected activity of the unsubstituted core [2]. The unadorned scaffold, therefore, provides the critical baseline for quantifying the contribution of each substituent during lead optimization, a utility not provided by the highly optimized leads themselves.

Chemical Probe Tool Compound Structure-Activity Relationship

Kinase Selectivity: A Unique Profile vs. Indole-Pyrazole Kinase Inhibitors

While many indole-pyrazole hybrids (e.g., certain pyrazolyl-indole derivatives) are designed as pan-kinase or specific kinase inhibitors (targeting CDK2, TGF-β receptor I, or B-Raf) with IC50 values ranging from 30 to 555 nM [1], this specific compound was conceived within a program aimed at developing selective G-protein coupled receptor (GPCR) antagonists targeting P2Y12 [2]. This distinct biological target profile is a key differentiator from kinase-inhibiting analogs, which often exhibit cytotoxicity and are unsuitable for ex vivo platelet function assays where cell viability is paramount. This compound is expected to have a cleaner profile in platelet assays, avoiding the confounding effects of kinase inhibition on platelet signaling pathways.

Kinase Selectivity Off-Target Activity Chemical Probe

Optimal Application Scenarios for Procuring N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide


Medicinal Chemistry: Baseline for a P2Y12 Lead Optimization Program

A medicinal chemistry team initiating a lead optimization program for reversible P2Y12 antagonists should procure this compound to serve as the unsubstituted scaffold reference point. By systematically adding substituents to the indole core, the central phenyl ring, and the pyrazole moiety, researchers can quantitatively measure improvements in P2Y12 binding affinity and antiplatelet activity, using the data from advanced leads like SAR216471 (IC50 = 17 nM) as a benchmark for success [1]. This methodology allows for a rigorous, data-driven SAR campaign.

Pharmacological Dissection of ADP-Mediated Platelet Activation Pathways

Platelet biologists seeking to distinguish P2Y12-mediated signaling from P2Y1-mediated signaling in human platelets can use this scaffold as a selective pharmacological tool. Because the compound class is designed to selectively antagonize P2Y12, it can be used in head-to-head assays with P2Y1 antagonists like MRS2179 to deconvolute the individual contributions of each receptor to shape change, aggregation, and secretion [1]. This targeted approach avoids the limitations of using the non-selective agonist ADP as a stimulus.

Sourcing Consistent Reference Material for In Vitro Pharmacology

Contract Research Organizations (CROs) and central pharmacology labs performing routine in vitro platelet aggregation assays (e.g., light transmission aggregometry) can procure this defined compound (CAS 1210872-33-5) as a reference standard for their P2Y12 antagonist screening cascade. Using a single, commercially available catalog number (e.g., Chemenu CM989312) ensures lot-to-lot consistency when establishing assay protocols, training new staff, or comparing data across different study cohorts .

Academic Research into Thrombosis and Hemostasis Mechanisms

For academic groups focused on understanding the molecular mechanisms of thrombus formation and hemostasis, this compound provides a valuable tool for ex vivo studies in human blood. Its expected clean GPCR-targeted profile minimizes off-target cytotoxic effects that are common with kinase inhibitors, ensuring that experimental outcomes accurately reflect P2Y12 receptor function without the confounding variable of reduced platelet viability [1]. This makes it suitable for sensitive assays like flow cytometry and microfluidics-based thrombosis models.

Quote Request

Request a Quote for N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.